2-Methyl-5-[1-(trifluoromethyl)cyclopropyl]pyrazol-3-amine
Description
Properties
IUPAC Name |
2-methyl-5-[1-(trifluoromethyl)cyclopropyl]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3/c1-14-6(12)4-5(13-14)7(2-3-7)8(9,10)11/h4H,2-3,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHINGKCKCOAOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2(CC2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1884309-82-3 | |
| Record name | 1-methyl-3-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form pyrazoles . Another approach includes the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the use of metal-catalyzed reactions or metal-free synthetic routes. For example, the use of palladium-catalyzed coupling reactions or iron-catalyzed regioselective synthesis can be employed to produce pyrazole derivatives on a larger scale .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-[1-(trifluoromethyl)cyclopropyl]pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like bromine for oxidation, reducing agents such as hydrogen gas for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C11H12F3N5
- Molecular Weight : 273.25 g/mol
- IUPAC Name : 2-Methyl-5-[1-(trifluoromethyl)cyclopropyl]pyrazol-3-amine
- SMILES Notation : C1CC1(C2=CC=C(C=C2)CC(=O)NC3=NN(C=C3)CC4=NC=C(C=C4)C#N)
Medicinal Chemistry
The compound is being investigated for its potential therapeutic effects, particularly in the treatment of various cancers and inflammatory diseases. Preliminary studies suggest that it may act as an inhibitor for specific cellular pathways involved in tumor growth and metastasis.
Case Study: Anticancer Activity
In a study assessing the anticancer properties of related pyrazole derivatives, compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines, indicating a promising avenue for further research .
Agrochemistry
The compound's structural features make it a candidate for developing new agrochemicals. Its ability to modulate plant growth and resistance to pests has been explored, with some derivatives showing enhanced efficacy as herbicides or fungicides.
Case Study: Herbicidal Activity
Research has demonstrated that pyrazole-based compounds can selectively inhibit weed growth without adversely affecting crop plants. Field trials indicated that formulations containing this compound showed improved selectivity and effectiveness compared to traditional herbicides .
Data Table: Comparative Analysis of Applications
Mechanism of Action
The mechanism of action of 2-Methyl-5-[1-(trifluoromethyl)cyclopropyl]pyrazol-3-amine involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors, while the pyrazole ring can participate in various biochemical interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Properties
The compound is compared with two analogs:
5-Amino-3-methyl-1-phenylpyrazole (CAS 1131-18-6, ): Features a phenyl group at position 1 instead of the trifluoromethyl cyclopropane.
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-methyl-1H-pyrazol-5-amine (CAS 172600-30-5, ): Substitutes the cyclopropane with a chloro-trifluoromethylpyridine ring.
Table 1: Structural and Molecular Comparisons
| Property | Target Compound | 5-Amino-3-methyl-1-phenylpyrazole | 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-methyl-1H-pyrazol-5-amine |
|---|---|---|---|
| Molecular Formula | C₈H₉F₃N₄ (inferred) | C₁₀H₁₁N₃ | C₁₀H₈ClF₃N₄ |
| Molecular Weight (g/mol) | ~222.2 (estimated) | 173.22 | 276.64 |
| Key Substituents | Cyclopropane, CF₃ | Phenyl | Pyridine, Cl, CF₃ |
| H-Bond Donors/Acceptors | 1/6 (estimated) | 1/3 | 1/6 |
| Structural Features | High ring strain (cyclopropane) | Planar aromatic ring | Heteroaromatic pyridine with Cl and CF₃ |
Electronic and Steric Influences
- Cyclopropane vs.
- Chlorine in Pyridine Analog : The chloro substituent in ’s compound adds lipophilicity and may influence halogen bonding interactions, absent in the target compound .
Crystallographic and Computational Insights
- SHELX Applications : The SHELX system () is widely used for small-molecule crystallography, suggesting structural data for these compounds could be refined using SHELXL or solved via SHELXD/SHELXS. For example, cyclopropane ring geometry and CF₃ orientation might be validated via these tools .
- ORTEP-3 Visualization : ORTEP-III () could model the target compound’s strained cyclopropane ring, contrasting with the planar pyridine or phenyl analogs .
Research Findings and Implications
- Metabolic Stability : The CF₃ group and cyclopropane in the target compound likely enhance metabolic stability compared to the phenyl analog (), as seen in similar agrochemicals .
- Solubility : The pyridine analog () may exhibit lower aqueous solubility due to its higher molecular weight and chlorine substituent, whereas the target compound’s cyclopropane could balance lipophilicity and solubility.
- Synthetic Accessibility : The cyclopropane ring in the target compound may pose synthesis challenges (e.g., ring strain) compared to the straightforward aryl substituents in analogs .
Biological Activity
2-Methyl-5-[1-(trifluoromethyl)cyclopropyl]pyrazol-3-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C₈H₈F₃N₃
- Molecular Weight : 215.17 g/mol
The trifluoromethyl group (-CF₃) is known to enhance the lipophilicity and metabolic stability of compounds, which may contribute to the biological activity of this pyrazole derivative.
Biological Activity Overview
The biological activities of this compound have been investigated in various contexts, including:
- Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit moderate antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) around 250 μg/mL .
- Anti-inflammatory Effects : Some studies have reported that pyrazole derivatives can inhibit pro-inflammatory cytokines like TNFα and IL-6. For example, certain pyrazole compounds have demonstrated IC₅₀ values in the nanomolar range against these cytokines, suggesting potential therapeutic applications in inflammatory diseases .
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways, such as p38 MAPK and IKK-2, leading to reduced cytokine production .
- Interaction with Ion Channels : The compound may also affect ion channels, particularly T-type calcium channels, which are implicated in various physiological processes including neuronal excitability and muscle contraction .
Case Studies
Several studies have examined the effects of pyrazole derivatives on specific biological targets:
- Antimicrobial Testing : A study evaluated a series of pyrazole derivatives against a panel of bacterial strains. The results indicated that modifications to the pyrazole ring significantly influenced antibacterial potency, with some derivatives showing MIC values as low as 50 μg/mL against resistant strains .
- Inflammation Models : In vivo studies using animal models of inflammation demonstrated that pyrazole-based compounds could significantly reduce inflammation markers when administered prior to inflammatory stimuli. For example, one derivative showed a reduction in IL-6 levels by over 70% compared to control groups .
Data Tables
Q & A
Q. How to design derivatives to improve metabolic stability?
- Methodological Answer :
- Isosteric replacement : Substitute the cyclopropane with spirocyclic or bicyclic motifs.
- Prodrug strategies : Introduce ester or amide prodrug moieties at the amine group.
- In vitro metabolism : Use liver microsomes (human/rat) to identify vulnerable sites (e.g., CYP450 oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
